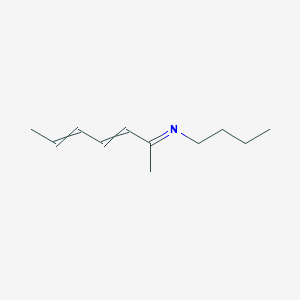
(2E)-N-Butylhepta-3,5-dien-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-Butylhepta-3,5-dien-2-imine: is an organic compound characterized by its unique structure, which includes a butyl group attached to a hepta-3,5-dien-2-imine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Butylhepta-3,5-dien-2-imine typically involves the reaction of hepta-3,5-dien-2-one with butylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the imine bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2E)-N-Butylhepta-3,5-dien-2-imine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in substitution reactions, where the butyl group or the imine nitrogen can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: The corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (2E)-N-Butylhepta-3,5-dien-2-imine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2E)-N-Butylhepta-3,5-dien-2-imine exerts its effects involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. The butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins.
Comparación Con Compuestos Similares
(2E)-N-Butylhepta-3,5-dien-2-one: Similar structure but with a ketone group instead of an imine.
(2E)-N-Butylhepta-3,5-dien-2-amine: Similar structure but with an amine group instead of an imine.
Uniqueness: (2E)-N-Butylhepta-3,5-dien-2-imine is unique due to the presence of the imine group, which imparts distinct reactivity and interaction profiles compared to its ketone and amine analogs. The imine group allows for reversible covalent interactions, making it a valuable tool in various chemical and biological applications.
Propiedades
Número CAS |
90550-43-9 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
N-butylhepta-3,5-dien-2-imine |
InChI |
InChI=1S/C11H19N/c1-4-6-8-9-11(3)12-10-7-5-2/h4,6,8-9H,5,7,10H2,1-3H3 |
Clave InChI |
AYSCOVDKBWEGJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(C)C=CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
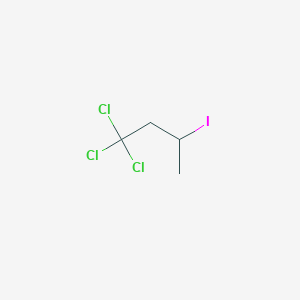
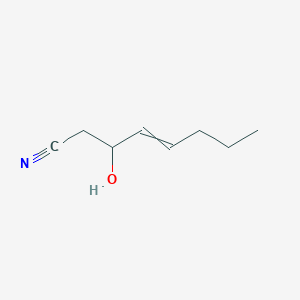
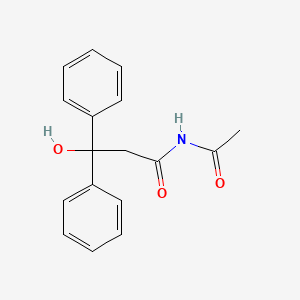
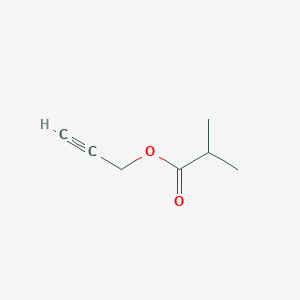
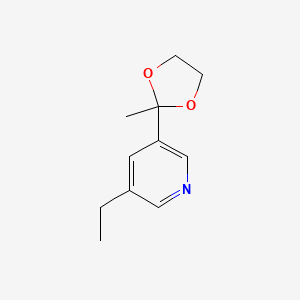
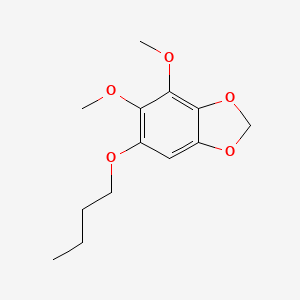

![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
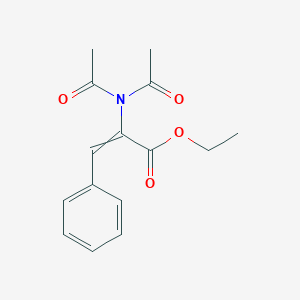
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
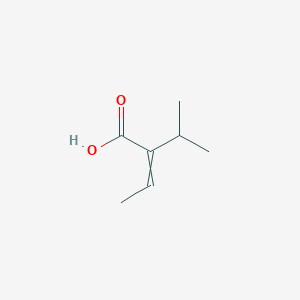
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
